Journal Name:Pans nexus
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Bulk and surface chemical compositions and microstructure properties of CaF2:Y3+material
Pans nexus ( IF 0 ) Pub Date: 2023-01-10 , DOI: 10.1116/6.0002279
The structural and chemical compositions of Y3+ ion-doped CaF2 were investigated as a possible lanthanide hosting material. A series of CaF2 nanomaterials doped with various concentrations of Y3+ ions under the chelating agent ethylene diamine tetraacetic acid (EDTA) were synthesized using the hydrothermal method. The x-ray diffraction results demonstrated that a mixture of cubic CaF2 and [CaY]F2 phases gradually formed with an increasing Y3+ ion concentration. A single [CaY]F2 cubic phase was formed when EDTA was added as the chelating agent. Scanning electron microscopy results demonstrated that the particle size and the morphology of the material depended on the Y3+ concentration and that EDTA (0.5 g) produced a spherical morphology. The surface and bulk chemical compositions were determined using a combined system of soft x-ray photoemission spectroscopy (XPS) (Al-Kα 1486.7 eV) and hard x-ray photoemission spectroscopy (HAXPES) (Cr-Kα 5414.7 eV). The relative changes in the chemical composition of the surface and subsurface/bulk were investigated. The combined XPS-HAXPES analysis demonstrated that the surface impurities in the accessible peaks (Ca 2p, Y 3d, and F 1s) completely diminished in the subsurface region. However, XPS-HAXPES analysis confirmed that the composition of the [CaY]F2 nanomaterial on the surface differs from that in the subsurface region.
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High-temperature characteristics of GaN/InGaN multiple-quantum-well UV photodetectors fabricated on sapphire substrate: Analysis of photovoltaic and carrier transit time properties
Pans nexus ( IF 0 ) Pub Date: 2022-11-18 , DOI: 10.1116/6.0002101
To accomplish a high-temperature operation of GaN/InGaN multiple-quantum-well (MQW) UV photodetectors (UV-PDs), the investigation of device performances at high-temperature regimes is truly essential. Therefore, in the present work, GaN/InGaN MQW-based UV-PDs on sapphire are fabricated and their photovoltaic and carrier transit time characteristics are investigated at different temperatures. Our results suggest that the temperature has a strong impact on various photovoltaic properties: we noticed an increase in short circuit current density and a significant lowering in open circuit voltage and power conversion efficiency when the ambient temperature increases from 25 to 300 °C. The time-dependent photo-response characteristics at different temperatures suggest that both the rise time and fall time are reduced at high temperatures, indicating the thermal activation of localized charges at an exacerbated temperature.
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Electron transport mechanisms in amorphous zinc oxysulfide thin films
Pans nexus ( IF 0 ) Pub Date: 2023-01-26 , DOI: 10.1116/5.0104988
Amorphous mixed-anion semiconductors (AMASs) such as amorphous zinc oxynitride and amorphous zinc oxysulfide (a-ZnOS) have attracted attention as rare-metal-free amorphous semiconductors that exhibit electron mobility comparable to or greater than the electron mobilities of typical amorphous oxide semiconductors (AOSs), including amorphous In–Ga–Zn–O (a-IGZO). A characteristic feature of AMASs is that their conduction-band minimum (CBM) mainly consists of s-orbitals of the single cation, in contrast to conventional AOSs, whose CBM is composed of s-orbitals of multiple cations. This unique band structure suggests that the potential of carrier electrons in AMASs exhibits less spatial fluctuation than that of carrier electrons in AOSs. In this study, we analyzed the temperature dependence of the electron transport properties of a-ZnOS thin films using the random barrier model to evaluate the potential barrier height and its spatial variation. The analyses revealed that the barrier height of a-ZnOS is comparable to that of a-IGZO. This result was attributed to the large covalent nature of Zn–S bonds strongly influencing the potential at the CBM through the antibonding interaction.
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Trilayer process forT-gate and Γ-gate lithography using ternary developer and proximity effect correction superposition
Pans nexus ( IF 0 ) Pub Date: 2022-11-18 , DOI: 10.1116/6.0002121
An alternative method to fabricate T- and Γ-gates used for special geometry compound semiconductor high electron mobility transistors is presented. This method utilizes an acrylate/methylstyrene triple resist stack, a single ternary developer consisting of an acetate/alcohol/water mixture, and a proximity effect correction (PEC) image superposition approach that treats the exposed regions in the different resists as independent images and combines them afterward with weighted factors. In the past, most available options required multiple developers or ebeam exposures to form the resist structure of the gate. In this paper, we present a single developer capable of discriminating among three different resists to form the optimal structure for T- and Γ-gates. The PEC image superposition approach approximates that the exposed regions in each resist layer (or image) can be PEC corrected independently from the other images. The use of a gap between images allows for critical dimension control as image edges are not double exposed due to beam spread. Following gap formation and PEC, the corrected images are superimposed on each other after selectively removing areas of common exposure, using the highest dose as the determining dose. This allows a flexible means to accurately provide PEC to complex structures beyond “simple” T-gates and Γ-gates, as demonstrated in this paper.
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Limitations of the independent control of ion flux and energy distribution function in high-density inductively coupled chlorine plasmas
Pans nexus ( IF 0 ) Pub Date: 2022-12-22 , DOI: 10.1116/6.0002236
Using a self-consistent plasma model coupled with Maxwell's equations, the limitations of independent control of ion fluxes and their energy distribution functions extracted from the high-density inductively coupled chlorine plasma are studied. Two extreme cases of discharge power are considered: 100 W and 1 kW. We find that in the low-power case, plasma is mainly generated by electromagnetic waves while the radio-frequency biased electrode primarily enables plasma ion extraction. Therefore, the ion fluxes and distribution functions are controlled independently. For the high-power case of 1 kW, the bias electrode significantly contributes to plasma generation but has only a small effect on sheath voltage. As a consequence, independent control of ion fluxes and distribution functions becomes impossible. Namely, the increase in the power driving the radio-frequency electrode leads to the increase in the ion fluxes but has little effect on their energy and angular distributions.
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Demonstration of a silicon gated field emitter array based low frequency Colpitts oscillator at 400 °C
Pans nexus ( IF 0 ) Pub Date: 2023-01-27 , DOI: 10.1116/6.0002272
Silicon gated field emitter arrays have been used as a vacuum transistor to demonstrate a 152 kHz Colpitts oscillator. The transfer and output characteristics of the 1000 × 1000 silicon arrays were measured using a collector placed ≈ 1 mm away with a gate voltage up to 40 V and a collector voltage up to 200 V. The data were used to establish an LTspice transistor model based on a field emission tip model and a collector current model that fit the characteristics. Then, the LTspice model was used to design a low frequency Colpitts oscillator. Furthermore, experiments were carried out to successfully demonstrate the oscillation. Oscillation frequency was 152 kHz with a peak to peak voltage of 25 V for a tip to ground series resistance value of 10 kΩ at 50 V on the gate and 210 V on the collector. Further, the oscillator was also tested at 50, 100, 200, 300, and 400 °C. It was observed that frequency shifts for each temperature which is due to the change in the overall capacitance of the test setup. This type of device could be used as a temperature sensor in harsh environments.
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High quality factor silicon nitride nanomechanical resonators fabricated by maskless femtosecond laser micromachining
Pans nexus ( IF 0 ) Pub Date: 2023-03-03 , DOI: 10.1116/5.0124150
Freestanding silicon nitride (SiN) devices are central to the field of nanomechanical resonators and other technology applications such as transmission electron imaging and nanopore bioassays. Nanofabrication techniques used for fabricating these devices often lack flexibility. While photolithography requires printing of an expensive photomask for each new design iteration, electron beam lithography is slow and commands high equipment cost. Here, we demonstrate maskless rapid prototyping of freestanding SiN nanomechanical resonators fabricated by femtosecond laser ablation of a plain SiN membrane in ambient air. We fabricate microbeams with different widths from 7 to 100 μm, and we characterize their resonance frequency and mechanical quality (Q) factors. We find that membrane cracking can be avoided during fabrication by carefully engineering the etch pattern, and that laser etching has a negligible effect on built-in tensile stress. For each beam, Q-factors are measured for several eigenmodes and are found to remain high after laser etching. All beams show quality factors greater than 105, while unetched plain membranes have Q > 106. Possible causes for Q-factor reduction are identified, along with future process improvement directions.
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In situelectron-beam-induced mechanical loading and fracture of suspended strained silicon nanowires
Pans nexus ( IF 0 ) Pub Date: 2023-03-01 , DOI: 10.1116/6.0002246
The mechanical properties characterization of silicon nanowires is generally performed by tensile nanomechanical loading tests with in situ strain quantification. While the strain is characterized by electron beam (e-beam) microscopy techniques, the understanding of the sample-electron interaction is essential to guarantee artifact-free measurements. In this work, we investigated suspended strained silicon nanowires under electron beam exposure in a scanning electron microscope (SEM). The fabricated nanowires had their initial stress profile characterized by Raman spectroscopy and finite element method simulations. Then, the sample was exposed to an e-beam where we observed a gradual electrical charging of the sample, verified by the image drift, and down deflection of the suspended nanowire caused by electrostatic forces. These additional stresses induced the mechanical fracture of the nanowires in the corner region due to accumulated stress. These results ascribe electrostatic mechanical loading concerns that may generate undesirable additional stresses in nanomechanical tests performed in SEM, demonstrating the importance of proper sample preparation to avoid electrostatic charging effects. Here, we propose a simple and effective method for imposing the structures under an impinging electron beam at an equipotential, which mitigates the charging effects acting on the nanowire.
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Impact of the growth environment in inductively coupled plasma on the synthesis and morphologies of carbon nanohorns
Pans nexus ( IF 0 ) Pub Date: 2022-11-21 , DOI: 10.1116/6.0002134
The fabrication of carbon nanohorns (CNHs) from a methane precursor with argon in an inductively coupled plasma was recently demonstrated with a high production rate of ∼20 g/h by Casteignau et al. [Plasma Chem. Plasma Process. 42, 465 (2022)]. The presence of a promotor gas such as hydrogen was found to be important for the growth of CNHs, but the mechanisms at play remain unclear. Here, we study the impact of different promotor gases by replacing hydrogen with nitrogen and helium at different promotor:precursor (Pm:Pr) ratios, X:CH4 = 0.3–0.7 (X = H2 or N2, Ar, and He), and global flow rates FX+FCH4=1.7 and 3.4 slpm. The nature of the promotor gas is shown to directly influence the morphology and the relative occurrence of CNHs, graphitic nanocapsules (GNCs), and graphene nanoflakes. Using quantitative transmission electron microscopy, we show that CNHs are favored by an X:CH4 = 0.5, preferably with X = He or N2. With a lower total flow rate (1.7 slpm) of N2, even larger production rates and higher selectivity toward CNHs are achieved. Optical emission spectroscopy was used to probe the plasma and to demonstrate that the nature promotor gas strongly modulates the C2 density and temperature profile of the plasma torch. It is shown that CNHs nucleation is favored by high C2 density at temperatures exceeding 3500 K localized at the exit-end of the nozzle, creating a reaction zone with extended isotherms. H2 favors CH4 dissociation and creates a high C2 density but cools the nucleation zone, which leads to structures with a strong graphitic character such as GNCs.
Detail
Evaluation of quality of thick photoresist film by acoustic resonant imaging technique
Pans nexus ( IF 0 ) Pub Date: 2023-02-28 , DOI: 10.1116/6.0002459
In this paper, the effects of coating conditions on the thickness and quality, especially the hardness and density, of a photoresist film are reported. The photoresist film was deposited on a Si wafer by a spin coater under various conditions, including baking temperature, rotation speed, and the number of coats. The thickness of the film was measured by a surface profilometer. The sound velocity, which is closely related to hardness, and the density of the film were obtained by acoustic resonant imaging technique. The thickness and sound velocity of the film increased with increasing the number of coats and decreased with increasing the baking temperature and the rotation speed. Furthermore, the density of the film reached its maximum value for each condition. From multiple regression analysis, it was found that, among the three parameters of coating conditions, the rotation speed affects the quality of the film the most. It was shown that a dense photoresist film is obtained by deciding the baking temperature and number of coats in advance, then choosing a suitable rotation speed.
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